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Compound Name: VU6010572

Cat. No.: B12416760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU6010572 is a potent, selective, and central nervous system (CNS) penetrant negative

allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a

member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in the

modulation of glutamatergic neurotransmission and has emerged as a promising therapeutic

target for neuropsychiatric disorders. This technical guide provides a comprehensive overview

of VU6010572, including its chemical properties, mechanism of action, pharmacological data,

and detailed experimental protocols.

Chemical and Physical Properties
VU6010572 is an N-aryl phenoxyethoxy pyridinone derivative.[2] Its chemical structure and

properties are summarized in the table below.
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Property Value

CAS Number 2126784-39-0

Molecular Formula C₂₀H₁₈FNO₃

Molecular Weight 339.36 g/mol

Appearance Off-white to light yellow solid

SMILES
O=C1C=C(OC--INVALID-LINK--

C)C=CN1C3=CC=C(F)C=C3

Pharmacological Data
VU6010572 demonstrates high potency and selectivity for the mGlu3 receptor. Its

pharmacological profile is detailed in the tables below, summarizing key in vitro and in vivo

findings.

In Vitro Pharmacology
Parameter Value Species Assay Description

IC₅₀ 245 nM Rat

Negative allosteric

modulation of mGlu3R

in HEK293 cells,

measured as a

decrease in

glutamate-induced

calcium mobilization.

[1]

Selectivity
>30 µM (IC₅₀) vs.

mGlu2
Rat As above.[2]

Pharmacokinetics
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Parameter Value Species

Brain:Plasma Ratio (Kp) 1.2 Rat

Unbound Brain:Plasma Ratio

(Kp,uu)
0.40 Rat

In Vivo Efficacy
Model Dosing Species Key Findings

Tail Suspension Test 3 mg/kg, i.p. Mouse

Demonstrated

antidepressant-like

effects.[2]

Predator Odor (TMT)

Stress
3 mg/kg, i.p. Rat

Produced lasting

anxiolytic-like

behavioral effects;

prevented stress-

induced increases in

Grin3b mRNA

expression in the

insular cortex and

BNST.[3]

Mechanism of Action & Signaling Pathway
VU6010572 acts as a negative allosteric modulator at the mGlu3 receptor. mGlu3 is a Gi/o-

coupled G-protein coupled receptor (GPCR) whose activation typically leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM,

VU6010572 does not compete with the endogenous ligand, glutamate, at the orthosteric

binding site. Instead, it binds to a distinct allosteric site, reducing the affinity and/or efficacy of

glutamate. This leads to a disinhibition of adenylyl cyclase, thereby increasing cAMP

production and activating downstream signaling cascades, such as the protein kinase A (PKA)

pathway. This can, in turn, influence the transcription of various genes, including those

encoding for subunits of other glutamate receptors like the NMDA receptor.
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Caption: Proposed signaling pathway for VU6010572.
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Experimental Protocols
Synthesis of VU6010572
The synthesis of VU6010572 has been described by Engers et al. and involves a four-step

sequence.[2] For the detailed synthetic scheme and characterization data, please refer to the

original publication: ACS Medicinal Chemistry Letters, 2017, 8(9), 925-930.[2]

In Vivo Behavioral Assessment: Predator Odor Stress
Model
This protocol is adapted from Tyler et al. (2021).[3]

Animals: Male Long-Evans rats are used.

Compound Administration: VU6010572 is dissolved in 45% β-cyclodextrin to a concentration

of 1.5 mg/mL. A dose of 3 mg/kg is administered via intraperitoneal (i.p.) injection at a

volume of 2 mL/kg. The vehicle control is an equal volume of 45% β-cyclodextrin.[3][4]

Pre-treatment: Following injection, rats are returned to their home cage for a 45-minute pre-

treatment period.[3]

Predator Odor Exposure: Rats are placed in a test chamber containing the predator odor

2,5-dihydro-2,4,5-trimethylthiazoline (TMT). Stress-reactive behaviors are recorded and

analyzed.[3]

Post-Stressor Behavioral Testing: Two weeks after the stressor exposure, a battery of

behavioral tests is conducted, including context re-exposure, elevated zero maze (ZM), and

acoustic startle response (ASR), to assess lasting behavioral adaptations.[3]

Gene Expression Analysis by RT-PCR
This protocol is adapted from Tyler et al. (2021).[3]

Tissue Collection: Following behavioral testing, brain regions of interest (e.g., insular cortex,

bed nucleus of the stria terminalis - BNST) are dissected.
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RNA Extraction: Total RNA is extracted from the tissue samples using a commercially

available kit according to the manufacturer's instructions.

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse

transcriptase.

Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest

(e.g., Grm3, Grm5, Grin2a, Grin2b, Grin2c, Grin3a, Grin3b) and a housekeeping gene (e.g.,

β-actin) for normalization.

Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt)

method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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